molecular formula C10H6ClF3O3 B13530261 3-[2-Chloro-6-(trifluoromethyl)phenyl]-2-oxopropanoic acid

3-[2-Chloro-6-(trifluoromethyl)phenyl]-2-oxopropanoic acid

Cat. No.: B13530261
M. Wt: 266.60 g/mol
InChI Key: KBXIVFZEPIUUAJ-UHFFFAOYSA-N
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Description

3-[2-Chloro-6-(trifluoromethyl)phenyl]-2-oxopropanoic acid is an organic compound that features a trifluoromethyl group, a chloro substituent, and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-Chloro-6-(trifluoromethyl)phenyl]-2-oxopropanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chloro-6-(trifluoromethyl)benzene.

    Friedel-Crafts Acylation: The benzene derivative undergoes a Friedel-Crafts acylation reaction with an appropriate acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to introduce the ketone group.

    Oxidation: The resulting intermediate is then oxidized using an oxidizing agent like potassium permanganate or chromium trioxide to form the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-[2-Chloro-6-(trifluoromethyl)phenyl]-2-oxopropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form derivatives with additional functional groups.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation: Formation of carboxylic acids or other oxidized derivatives.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

3-[2-Chloro-6-(trifluoromethyl)phenyl]-2-oxopropanoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[2-Chloro-6-(trifluoromethyl)phenyl]-2-oxopropanoic acid involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The chloro substituent and ketone group can participate in various chemical interactions, influencing the compound’s binding affinity and activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-[2-Chloro-3-methyl-6-(trifluoromethyl)phenyl]-2-propenoic acid
  • 4-(Trifluoromethyl)phenylboronic acid
  • 3-(Trifluoromethyl)phenylboronic acid

Uniqueness

3-[2-Chloro-6-(trifluoromethyl)phenyl]-2-oxopropanoic acid is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties and reactivity. The presence of both a chloro and trifluoromethyl group on the aromatic ring, along with a ketone and carboxylic acid group, makes it a versatile compound for various applications.

Biological Activity

3-[2-Chloro-6-(trifluoromethyl)phenyl]-2-oxopropanoic acid, also known by its CAS number 2228847-13-8, is a compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C10H6ClF3O3
  • Molecular Weight : 266.60 g/mol
  • SMILES Notation : O=C(O)C(=O)Cc1cc(C(F)(F)F)ccc1Cl

This compound features a trifluoromethyl group, which is known to enhance biological activity due to its electron-withdrawing properties and increased metabolic stability.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interactions with various enzymes and receptors. The presence of the trifluoromethyl group is significant in enhancing lipid solubility and membrane permeability, which facilitates better cellular uptake and interaction with target proteins.

  • Inhibition of Enzymatic Activity :
    • Compounds with similar structures have shown inhibition against cholinesterases (AChE and BChE), β-secretase (BACE-1), cyclooxygenase-2 (COX-2), and lipoxygenases (LOX-5 and LOX-15). The trifluoromethyl moiety contributes to these inhibitory effects through enhanced binding affinity due to halogen bonding interactions .
  • Antioxidant Activity :
    • The compound has been evaluated for its free radical-scavenging abilities, which are crucial in mitigating oxidative stress-related diseases. The electron-withdrawing nature of the trifluoromethyl group may stabilize radical species during these reactions .

Research Findings and Case Studies

Recent studies have focused on the biological implications of this compound through various experimental approaches.

Table 1: Summary of Biological Activities

Activity TypeTarget Enzyme/ReceptorIC50 Value (μM)Reference
AChE InhibitionAcetylcholinesterase19.2
BChE InhibitionButyrylcholinesterase13.2
COX-2 InhibitionCyclooxygenase-2Moderate
LOX-15 InhibitionLipoxygenase-15Moderate
Antioxidant ActivityN/AHigh

Case Study: Cytotoxicity Evaluation

In a study evaluating cytotoxic effects, compounds structurally similar to this compound were tested against cancer cell lines such as MCF-7 (breast cancer) and Hek293 (human embryonic kidney cells). Results indicated that certain derivatives exhibited significant cytotoxicity, suggesting potential applications in cancer therapy .

Properties

Molecular Formula

C10H6ClF3O3

Molecular Weight

266.60 g/mol

IUPAC Name

3-[2-chloro-6-(trifluoromethyl)phenyl]-2-oxopropanoic acid

InChI

InChI=1S/C10H6ClF3O3/c11-7-3-1-2-6(10(12,13)14)5(7)4-8(15)9(16)17/h1-3H,4H2,(H,16,17)

InChI Key

KBXIVFZEPIUUAJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CC(=O)C(=O)O)C(F)(F)F

Origin of Product

United States

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